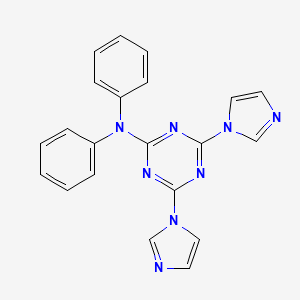
4,6-bis(1-imidazolyl)-N,N-diphenyl-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-bis(1-imidazolyl)-N,N-diphenyl-1,3,5-triazin-2-amine is a substituted aniline.
Applications De Recherche Scientifique
Proton-Conducting Polymers
A study by Tigelaar et al. (2009) explored the synthesis of aromatic poly(ether sulfone)s containing 1,3,5-triazine groups. These polymers, including variants of 4,6-bis(4-hydroxyphenyl)-N,N-diphenyl-1,3,5-triazin-2-amine, demonstrated high thermal stability and good film-forming abilities. They were investigated for use in proton exchange membranes, showcasing their potential in fuel cell applications (Tigelaar et al., 2009).
Metal-Organic Frameworks (MOFs)
Wang et al. (2019) synthesized two Mn-based metal-organic frameworks (MOFs) using triazine and imidazolyl derivatives. These MOFs exhibited distinct topological structures and demonstrated high charge storage capacities, suggesting their utility in battery-type electrodes and hybrid devices (Wang et al., 2019).
Cytotoxic Activity in Cancer Research
Yaguchi et al. (1997) evaluated the in vitro cytotoxic activity of imidazolyl-1,3,5-triazine derivatives on various cancer cell lines. The study revealed significant cytotoxic activity in most cell lines, highlighting the potential of these compounds in cancer treatment (Yaguchi et al., 1997).
Antimicrobial and Antifungal Agents
Almalioti et al. (2013) reported the synthesis of 1,3,5-triazine derivatives with antimicrobial and antifungal properties. These compounds, particularly Ag-NHC complexes, showed effectiveness against various microorganisms, suggesting their potential in combating infections (Almalioti et al., 2013).
Organic Light-Emitting Diodes (OLEDs)
Yang et al. (2021) developed a novel donor-spacer-acceptor structure molecule incorporating 4,6-bis(1-imidazolyl)-N,N-diphenyl-1,3,5-triazin-2-amine for use in OLEDs. The study demonstrated the potential of these compounds in modulating emission spectra and enhancing device performance (Yang et al., 2021).
Photopolymerization in Dental Composites
Song et al. (2014) utilized a triazine derivative as a photo-initiator in the creation of dental composites. The study highlighted the efficient cure rate and higher final conversion compared to traditional systems, indicating the potential of these compounds in dental material science (Song et al., 2014).
Antimalarial Activity
Werbel et al. (1987) synthesized triazine derivatives that exhibited modest antimalarial activity. These compounds offer a foundation for further exploration in the treatment of malaria (Werbel et al., 1987).
Antiproliferative Activity in Cancer Therapy
Shawish et al. (2022) synthesized triazine derivatives with significant antiproliferative activity against various cancer cell lines. The compounds showed potent inhibitory effects on EGFR/PI3K/AKT/mTOR signaling cascades, suggesting their effectiveness in cancer therapy (Shawish et al., 2022).
Propriétés
Nom du produit |
4,6-bis(1-imidazolyl)-N,N-diphenyl-1,3,5-triazin-2-amine |
|---|---|
Formule moléculaire |
C21H16N8 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
4,6-di(imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C21H16N8/c1-3-7-17(8-4-1)29(18-9-5-2-6-10-18)21-25-19(27-13-11-22-15-27)24-20(26-21)28-14-12-23-16-28/h1-16H |
Clé InChI |
TVBVXZRVHVVBFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)N4C=CN=C4)N5C=CN=C5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile](/img/structure/B1227218.png)
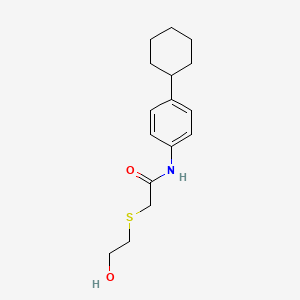
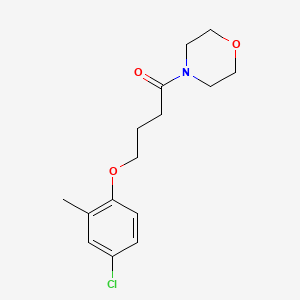
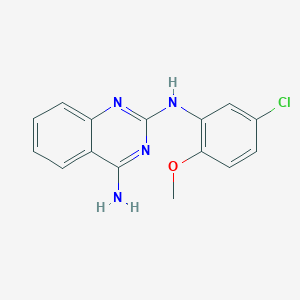
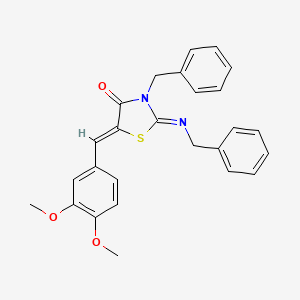
![4,5-Dichloro-2-[2-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-3-pyrrolyl]-2-oxoethyl]-3-pyridazinone](/img/structure/B1227226.png)
![(E)-3-(5-bromofuran-2-yl)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B1227227.png)

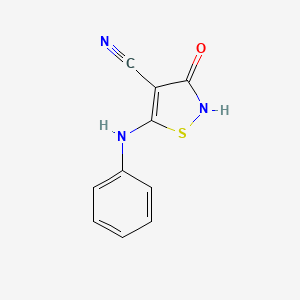
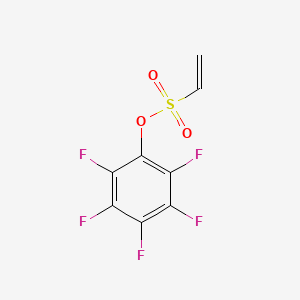
![N-[1-oxo-3-phenyl-1-(2-pyridinylmethylamino)propan-2-yl]-2-furancarboxamide](/img/structure/B1227237.png)
![1-[2-Hydroxy-3-[4-(2-methylbutan-2-yl)phenoxy]propyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1227238.png)
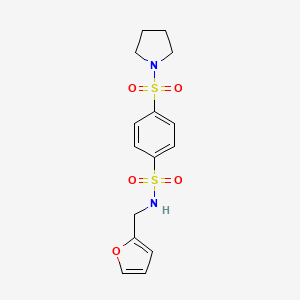
![N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1227240.png)